4,7-Diiodo-5,6-dipropyldeca-4,6-diene
Description
4,7-Diiodo-5,6-dipropyldeca-4,6-diene is a halogenated diene characterized by iodine substituents at positions 4 and 7, propyl groups at positions 5 and 6, and conjugated double bonds at positions 4 and 5. The iodine substituents likely influence its electronic properties, increasing molecular polarizability and reactivity compared to non-halogenated analogs.
Properties
CAS No. |
306274-37-3 |
|---|---|
Molecular Formula |
C16H28I2 |
Molecular Weight |
474.20 g/mol |
IUPAC Name |
4,7-diiodo-5,6-dipropyldeca-4,6-diene |
InChI |
InChI=1S/C16H28I2/c1-5-9-13(15(17)11-7-3)14(10-6-2)16(18)12-8-4/h5-12H2,1-4H3 |
InChI Key |
CXGJMHFBKLLISL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C(CCC)I)C(=C(CCC)I)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-diiodo-5,6-dipropyldeca-4,6-diene typically involves the iodination of a suitable precursor. One common method involves the reaction of 5,6-dipropyldeca-4,6-diene with iodine in the presence of a catalyst such as silver nitrate. The reaction is carried out under controlled conditions to ensure selective iodination at the 4 and 7 positions.
Industrial Production Methods
Industrial production of 4,7-diiodo-5,6-dipropyldeca-4,6-diene may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,7-Diiodo-5,6-dipropyldeca-4,6-diene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction Reactions: Reduction of the double bonds can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions to achieve selective oxidation.
Reduction Reactions: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, cyano, and organometallic derivatives.
Oxidation Reactions: Products include diols and other oxidized compounds.
Reduction Reactions: Products include saturated hydrocarbons.
Scientific Research Applications
4,7-Diiodo-5,6-dipropyldeca-4,6-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in drug development, particularly as a precursor for iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7-diiodo-5,6-dipropyldeca-4,6-diene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular function. The presence of iodine atoms can enhance the compound’s ability to participate in radiolabeling and imaging studies.
Comparison with Similar Compounds
Key Observations:
Halogen vs. Phenyl Substitution: The iodine substituents in the target compound contrast with phenyl groups in 2b. The diphenyl analog (2b) exhibits moderate isolated yields (49%) via Pd catalysis, suggesting that halogen substitution could require optimized conditions due to iodine’s propensity for oxidative addition .
Halogen Type and Position :
- Compared to (2E,6E)-1,8-dichloroocta-2,6-diene , which features terminal chlorines, the target compound’s internal iodines may reduce electrophilicity but enhance stability in biological systems. The dichloro compound demonstrates CYP3A4 inhibition (Table 1 in ), implying that halogen position and identity critically modulate enzyme interaction.
Saturated vs. Conjugated Systems :
- The saturated analog 4,9-dipropyldodecane lacks double bonds, resulting in lower reactivity and higher thermal stability. Safety data for this compound emphasize handling precautions (e.g., physician consultation upon exposure) , which may differ for halogenated dienes due to iodine’s toxicity.
Reactivity and Mechanism :
- 7-Methylocta-1,6-diene undergoes ene-cyclization with a restrictive transition state, as validated by DFT calculations . The target compound’s conjugated diene system and iodine substituents may similarly influence cyclization pathways, though electronic effects from iodine could slow or redirect reactivity.
Functional and Application Differences
- Biological Activity : The dichloro compound’s CYP3A4 inhibition highlights the role of halogens in modulating enzyme interactions. While the diiodo compound’s activity remains unstudied, iodine’s larger size may sterically hinder binding compared to chlorine.
- Physical Properties : Iodine’s high molecular weight (127 g/mol) will increase the diiodo compound’s density and boiling point relative to 2b and the dichloro analog.
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